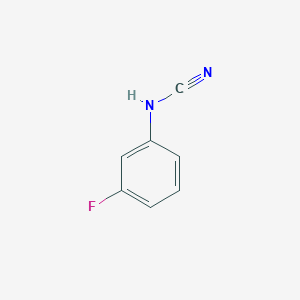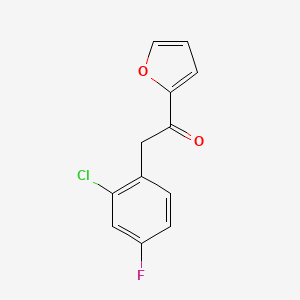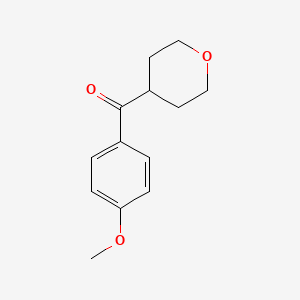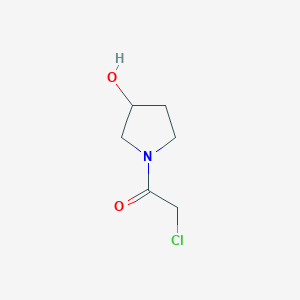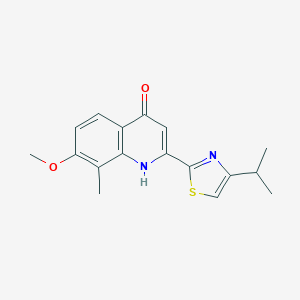
2-(4-イソプロピルチアゾール-2-イル)-7-メトキシ-8-メチルキノリン-4-オール
説明
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌用途
チアゾール部分は、その抗菌特性で知られています。研究によると、チアゾール誘導体は、さまざまな細菌株に対して有効であることが示されています。 例えば、特定のチアゾール化合物は、枯草菌、大腸菌、黄色ブドウ球菌、カンジダ・アルビカンス、およびアスペルギルス・ニガーに対して活性を示すことが示されています 。本化合物中のイソプロピル基およびメトキシ-メチルキノリンール構造の存在は、これらの抗菌特性を強化する可能性があり、新規抗菌剤の開発の候補となります。
抗ウイルス用途
チアゾール環は、抗ウイルス活性に関連付けられています。世界的なパンデミックの発生に伴い、新しい抗ウイルス剤の必要性が高まっていることから、この化合物の構造は、さまざまなウイルス感染症に対する治療法の開発において重要となる可能性があります。
これらの用途はそれぞれ、2-(4-イソプロピルチアゾール-2-イル)-7-メトキシ-8-メチルキノリン-4-オールが潜在的に影響を与える可能性のある重要な研究分野を表しています。これらの分野における化合物の能力を完全に理解し、活用するためには、さらなる研究と実験が必要となります。 ここに示されている情報は、チアゾール誘導体の既知の特性と、化合物のユニークな構造による潜在的な影響に基づいています .
作用機序
Target of Action
The primary targets of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, especially when it has 4-isopropyl substitutions .
Mode of Action
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL interacts with its bacterial targets by disrupting their cellular functions. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays a distinctive mode of action . The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound’s antibacterial activity suggests that it likely interferes with essential bacterial processes, such as cell wall synthesis or dna replication .
Result of Action
The result of the action of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, the isopropyl substituted derivative displays low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Action Environment
The action of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL can be influenced by various environmental factors. For instance, the presence of other substances, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
生化学分析
Biochemical Properties
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing various biochemical pathways .
Cellular Effects
The effects of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL on cellular processes are profound. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of drug metabolism, while its interaction with kinases can lead to the activation of signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects dramatically change at specific dosage levels .
Metabolic Pathways
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. Additionally, binding proteins can affect its localization and accumulation within specific tissues. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall pharmacological effects .
特性
IUPAC Name |
7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRPUJPNUYIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693886 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-21-8 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol in pharmaceutical chemistry?
A1: 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a crucial intermediate in the synthesis of Simeprevir, an antiviral drug used to treat Hepatitis C. [, ] This compound represents the core structure of Simeprevir and its efficient synthesis is essential for drug production.
Q2: Can you describe the synthetic routes used to produce 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol?
A2: Two primary approaches are described in the research for synthesizing 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol. Both methods focus on creating methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate and then modifying it. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


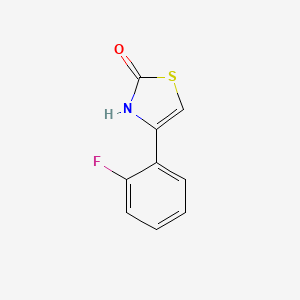
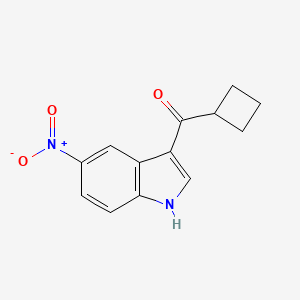
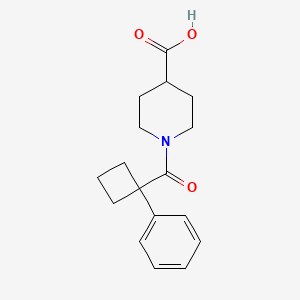
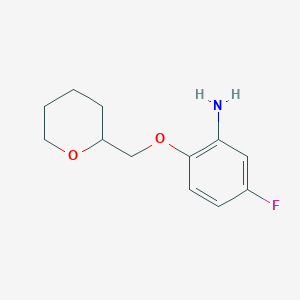
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
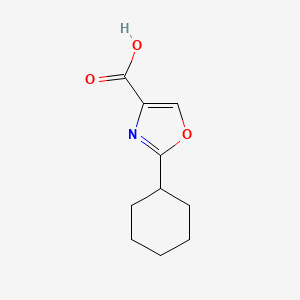
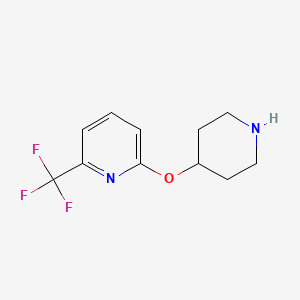
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)
